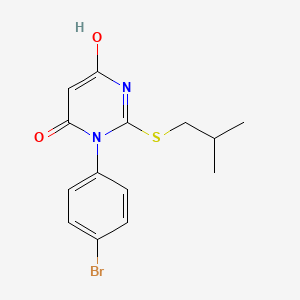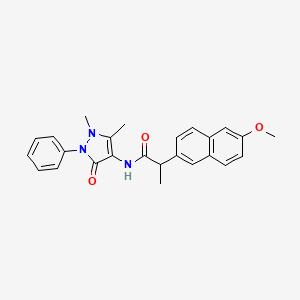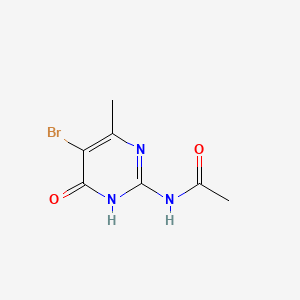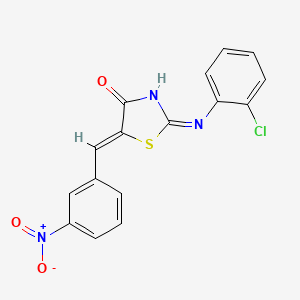
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution reactions lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would produce an amino derivative .
Applications De Recherche Scientifique
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in collagen production, thereby reducing fibrosis. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: Known for their anti-cancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors in cancer therapy.
1H-pyrrolo[2,3-b]pyridine derivatives: Investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs).
Uniqueness
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential anti-fibrotic properties and ability to inhibit collagen production set it apart from other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C14H15BrN2O2S |
|---|---|
Poids moléculaire |
355.25 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-6-hydroxy-2-(2-methylpropylsulfanyl)pyrimidin-4-one |
InChI |
InChI=1S/C14H15BrN2O2S/c1-9(2)8-20-14-16-12(18)7-13(19)17(14)11-5-3-10(15)4-6-11/h3-7,9,18H,8H2,1-2H3 |
Clé InChI |
XHEGJLDBSRAVKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=NC(=CC(=O)N1C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B13375382.png)
![4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B13375386.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375396.png)

![N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B13375399.png)
![2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13375405.png)

![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13375413.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine](/img/structure/B13375416.png)

![5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13375437.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13375447.png)
![N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13375449.png)
